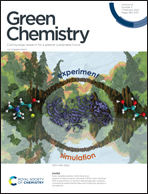Aqueous hydroboration of alkynes via nonclassical generation of N-heterocyclic carbenes†
Green Chemistry Pub Date: 2023-07-21 DOI: 10.1039/D3GC01232H
Abstract
The hydroboration of alkynes with bis(pinacolato)diboron (B2pin2) using H2O or untreated H2O as a solvent is a challenging task. This work reports the aqueous N-heterocyclic carbene (NHC)-catalyzed hydroboration of alkynes with B2pin2, in which a wide range of alkynes with different functional groups are tolerated. The proposed NHC active species are formed through a nonclassical strategy in contrast to the traditional method involving deprotonation of the imidazolium salts in the presence of a base. The proposed NHC-catalyzed hydroboration process can be performed using untreated H2O as a solvent under an air atmosphere in the absence of exogenous bases. Mechanistic investigations, including control experiments, Fourier transform infrared spectroscopy, and density functional theory calculations revealed that the NHC generated in situ is the true active species. Moreover, an in situ generated diboron-NHC adduct, which acts as a reservoir of NHC and is critical for the stability of NHC in aqueous media, was isolated and fully characterized.

Recommended Literature
- [1] A facile synthesis of diverse 5-arylated triazoles via a Cu-catalyzed oxidative interrupted click reaction with arylboronic acids in air†
- [2] Metal-free, regioselective, visible light activation of 4CzIPN for the arylation of 2H-indazole derivatives†
- [3] Exploiting isolobal relationships to create new ionic liquids: novel room-temperature ionic liquids based upon (N-alkylimidazole)(amine)BH2+ “boronium” ions†
- [4] Aromatic abietane diterpenoids: their biological activity and synthesis
- [5] Influence of post-processing on the properties of 3D-printed poly(propylene fumarate) star polymer hydroxyapatite nanocomposites†
- [6] Reversible occlusion of CO in Cs-impregnated X and Y zeolites
- [7] Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis
- [8] HBC–porphyrin – close contact chromophores†
- [9] Highly deformed phthalocyanine as a suitable scaffold for pristine fullerenes†
- [10] CO oxidation by the atomic oxygen on silver clusters: structurally dependent mechanisms generating free or chemically bonded CO2†










